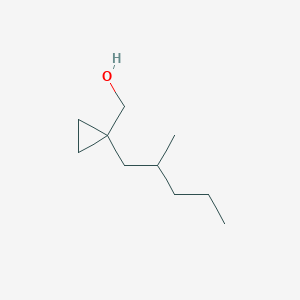
(1-(2-Methylpentyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.
(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.
(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.
Uniqueness
(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
[1-(2-methylpentyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
QOIMTJGEWIWITE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


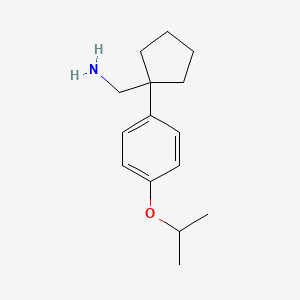
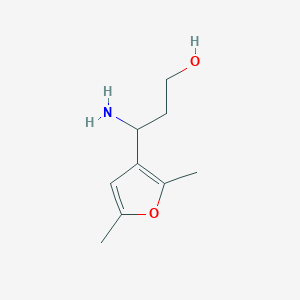




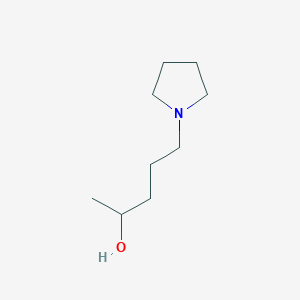

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
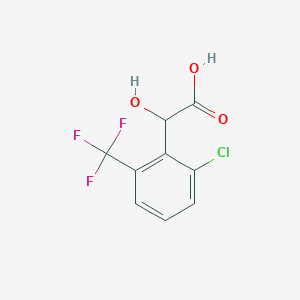

![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
